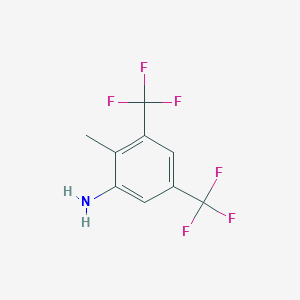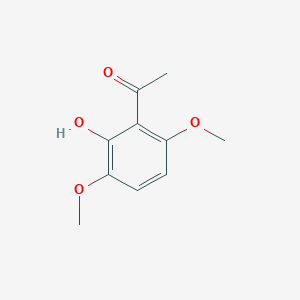
2-Metil-3,5-bis(trifluorometil)anilina
Descripción general
Descripción
2-Methyl-3,5-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzene ring at the 3 and 5 positions, and a methyl group (-CH3) at the 2 position. This compound is part of the aniline family, which are derivatives of ammonia where one of the hydrogen atoms is replaced by a phenyl group. The trifluoromethyl group significantly enhances the compound's chemical properties, making it useful in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
2-Methyl-3,5-bis(trifluoromethyl)aniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mecanismo De Acción
Pharmacokinetics
The presence of the trifluoromethyl groups could potentially affect its bioavailability and pharmacokinetic properties, but more research is needed to confirm this .
Result of Action
Given its structural similarity to aniline, it may share some of the same effects, but the presence of the trifluoromethyl groups could significantly alter its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-3,5-bis(trifluoromethyl)aniline . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,5-bis(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 2-methylbenzene, undergoes nitration to form 2-methyl-3-nitrobenzene.
Reduction: The nitro group in 2-methyl-3-nitrobenzene is reduced to an amine group, yielding 2-methyl-3-aminobenzene.
Trifluoromethylation: The amine group is then trifluoromethylated using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-3,5-bis(trifluoromethyl)aniline may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-3,5-bis(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds or diazonium salts.
Reduction: The compound can be reduced to form different derivatives, such as amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or nitrous acid (HNO2) are commonly used.
Reduction: Reducing agents such as iron (Fe) or tin (Sn) in acidic conditions are employed.
Substitution: Electrophilic reagents like bromine (Br2) or acyl chlorides (RCOCl) are used under controlled conditions.
Major Products Formed:
Oxidation: Nitroso derivatives, diazonium salts.
Reduction: Amines, hydroxylamines.
Substitution: Brominated or acylated derivatives.
Comparación Con Compuestos Similares
2-Methyl-3,5-dinitroaniline: Similar structure but with nitro groups instead of trifluoromethyl groups.
2-Methyl-3,5-dichloroaniline: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
Uniqueness: 2-Methyl-3,5-bis(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. The trifluoromethyl group enhances the compound's stability, reactivity, and biological activity, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
2-methyl-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c1-4-6(9(13,14)15)2-5(3-7(4)16)8(10,11)12/h2-3H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCSYADBUUUTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371172 | |
| Record name | 2-methyl-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243128-44-1 | |
| Record name | 2-Methyl-3,5-bis(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243128-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol](/img/structure/B1597568.png)

![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1597570.png)





![4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride](/img/structure/B1597579.png)
![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)



